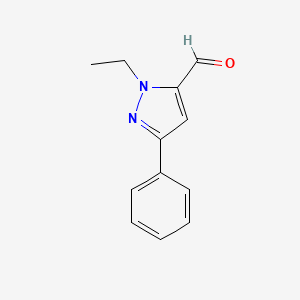
1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by aldehyde functionalization. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the synthesis process often employs palladium-catalyzed cross-coupling reactions to achieve the desired structure with high specificity and yield .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole scaffold demonstrate significant anticancer properties. For example, derivatives of 1H-pyrazole have shown inhibitory effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The compound's mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Properties
Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory effects in various experimental models. These compounds are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been extensively studied. Compounds similar to 1-ethyl-3-phenyl-1H-pyrazole have shown effectiveness against a range of bacteria and fungi. For instance, certain derivatives were tested against E. coli and Staphylococcus aureus, exhibiting significant antibacterial activity .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | E. coli | Significant | |
| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | S. aureus | Significant |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their anticancer potency.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, a series of pyrazole compounds were tested for their anti-inflammatory effects, showing comparable results to standard anti-inflammatory drugs like ibuprofen .
Eigenschaften
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-11(9-15)8-12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGOMJVRYNYWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















